molecular formula C30H38O17 B14756271 6,6'-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose

6,6'-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose

Cat. No.: B14756271
M. Wt: 670.6 g/mol
InChI Key: ROEGNYZSLMABKO-FNYGWCGHSA-N
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Description

6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose is a synthetic compound known for its potential therapeutic applications, particularly in the field of ophthalmology. It has been studied for its anti-neovascularization effects, which are crucial in treating conditions like age-related macular degeneration .

Preparation Methods

The preparation of 6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose involves several synthetic routes. One method includes dissolving 2,3-dimethoxybenzoic acids and reacting them under specific conditions to form the desired compound . The industrial production methods are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been extensively studied for its applications in scientific research. In chemistry, it is used to study reaction mechanisms and pathways. In biology and medicine, it has shown promise in inhibiting tumor angiogenesis and metastasis by suppressing the production of vascular endothelial growth factor (VEGF). This makes it a potential therapeutic agent for conditions like age-related macular degeneration and other diseases involving abnormal blood vessel growth .

Mechanism of Action

The mechanism of action of 6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose involves the inhibition of VEGF secretion through ROS-dependent signaling pathways. It effectively suppresses hypoxia-induced up-regulation of proteins like p-Akt, p-NF-κB, and HIF-1α. This leads to the inhibition of choroidal neovascularization by down-regulating VEGF in the retina through pathways such as Akt/NF-κB/HIF-1α and ERK/Nrf2/HO-1/HIF-1α .

Comparison with Similar Compounds

Compared to other similar compounds, 6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose stands out due to its dual action on both VEGF inhibition and ROS suppression. Similar compounds include other benzoyl-trehalose derivatives, which may also inhibit VEGF but might not have the same efficacy in ROS suppression .

Properties

Molecular Formula

C30H38O17

Molecular Weight

670.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-[(2,3-dimethoxybenzoyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,3-dimethoxybenzoate

InChI

InChI=1S/C30H38O17/c1-39-15-9-5-7-13(25(15)41-3)27(37)43-11-17-19(31)21(33)23(35)29(45-17)47-30-24(36)22(34)20(32)18(46-30)12-44-28(38)14-8-6-10-16(40-2)26(14)42-4/h5-10,17-24,29-36H,11-12H2,1-4H3/t17-,18-,19-,20-,21+,22+,23-,24-,29-,30-/m1/s1

InChI Key

ROEGNYZSLMABKO-FNYGWCGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=C(C(=CC=C4)OC)OC)O)O)O)O)O)O

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C4=C(C(=CC=C4)OC)OC)O)O)O)O)O)O

Origin of Product

United States

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